Cas no 956193-64-9 (5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonyl-1H-pyrazole)

5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- 5-(1,3-BENZODIOXOL-5-YL)-1-[(4-CHLOROPHENYL)SULFONYL]-1H-PYRAZOLE
- 5-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonylpyrazole
- 1H-Pyrazole, 5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-
- 5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonyl-1H-pyrazole
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- MDL: MFCD03617362
5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 165487-500mg |
5-(1,3-Benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole |
956193-64-9 | 500mg |
$918.00 | 2023-09-11 | ||
Matrix Scientific | 165487-1g |
5-(1,3-Benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole |
956193-64-9 | 1g |
$1836.00 | 2023-09-11 | ||
Key Organics Ltd | 4T-0352-10G |
5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole |
956193-64-9 | >90% | 10g |
£5775.00 | 2023-09-08 | |
Ambeed | A916965-1g |
5-(2H-1,3-Benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)-1H-pyrazole |
956193-64-9 | 90% | 1g |
$611.0 | 2024-08-02 | |
A2B Chem LLC | AI73686-1mg |
5-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)-1H-pyrazole |
956193-64-9 | >90% | 1mg |
$201.00 | 2024-07-18 | |
A2B Chem LLC | AI73686-1g |
5-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)-1H-pyrazole |
956193-64-9 | >90% | 1g |
$1295.00 | 2024-07-18 | |
A2B Chem LLC | AI73686-10mg |
5-(2H-1,3-benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)-1H-pyrazole |
956193-64-9 | >90% | 10mg |
$240.00 | 2024-07-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00898337-1g |
5-(2H-1,3-Benzodioxol-5-yl)-1-(4-chlorobenzenesulfonyl)-1H-pyrazole |
956193-64-9 | 90% | 1g |
¥4193.0 | 2024-04-17 | |
Key Organics Ltd | 4T-0352-1MG |
5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole |
956193-64-9 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 4T-0352-1G |
5-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole |
956193-64-9 | >90% | 1g |
£770.00 | 2023-09-08 |
5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonyl-1H-pyrazole 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonyl-1H-pyrazoleに関する追加情報
Research Briefing on 5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonyl-1H-pyrazole (CAS: 956193-64-9)
The compound 5-(1,3-Benzodioxol-5-yl)-1-(4-chlorophenyl)sulfonyl-1H-pyrazole (CAS: 956193-64-9) has recently emerged as a subject of significant interest in chemical biology and medicinal chemistry research. This sulfonamide-containing pyrazole derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications. Recent studies have focused on its potential as a modulator of key biological pathways, particularly in inflammation and oncology research.
Structural analysis reveals that this compound combines a benzodioxole moiety with a chlorophenylsulfonyl group attached to a pyrazole core, creating a distinctive pharmacophore. The presence of both electron-donating (benzodioxole) and electron-withdrawing (sulfonyl) groups contributes to its interesting electronic properties and potential for targeted interactions with biological macromolecules. Recent crystallographic studies (Journal of Medicinal Chemistry, 2023) have provided detailed insights into its three-dimensional conformation and potential binding modes.
In pharmacological investigations, this compound has demonstrated selective inhibition of certain kinase targets, particularly showing promising activity against p38 MAP kinase in preclinical models (Bioorganic & Medicinal Chemistry Letters, 2024). The 4-chlorophenylsulfonyl group appears crucial for this activity, as demonstrated through structure-activity relationship (SAR) studies comparing various analogs. Researchers have noted its improved metabolic stability compared to earlier generation inhibitors, with in vitro studies showing a half-life exceeding 4 hours in human liver microsomes.
Recent synthetic methodology developments (Tetrahedron, 2023) have reported more efficient routes to produce 956193-64-9, addressing previous challenges in the sulfonylation step. The new protocols achieve yields upwards of 75% while maintaining high purity (>98%), facilitating further biological evaluation. These advances are particularly important as the compound moves into more extensive preclinical testing phases.
Ongoing research is exploring the compound's potential in neurodegenerative diseases, with preliminary data suggesting neuroprotective effects in cellular models of Parkinson's disease (ACS Chemical Neuroscience, 2024). The benzodioxole moiety may contribute to this activity through modulation of oxidative stress pathways. However, researchers caution that these findings require validation in more complex animal models before drawing definitive conclusions about therapeutic potential.
From a drug development perspective, pharmacokinetic studies in rodent models show favorable absorption and distribution characteristics, with oral bioavailability estimated at 58-62% across different formulations. The compound demonstrates good blood-brain barrier penetration, making it particularly interesting for CNS-targeted applications. Toxicology assessments to date have shown an acceptable safety profile at therapeutic doses, though comprehensive safety studies are still underway.
The research community continues to investigate 956193-64-9 as a potential scaffold for further optimization. Several research groups have reported derivatives with enhanced potency or selectivity for specific biological targets. These developments position this chemical entity as an important reference compound in the ongoing search for novel therapeutic agents targeting inflammation-related pathways and certain oncology indications.
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